2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol
CAS No.:
Cat. No.: VC20352227
Molecular Formula: C9H12FNO2
Molecular Weight: 185.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FNO2 |
|---|---|
| Molecular Weight | 185.20 g/mol |
| IUPAC Name | 2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-fluorophenol |
| Standard InChI | InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8+/m1/s1 |
| Standard InChI Key | MLCWAEBPINQEFA-XRGYYRRGSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C1=C(C(=CC=C1)F)O)N)O |
| Canonical SMILES | CC(C(C1=C(C(=CC=C1)F)O)N)O |
Introduction
Molecular Structure and Stereochemical Significance
Core Structural Features
The compound belongs to the family of fluorinated phenolic derivatives with an amino alcohol substituent. Its molecular formula is , with a molecular weight of 185.20 g/mol . The structure comprises:
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A 6-fluorophenol aromatic ring, where the fluorine atom at the para position enhances electronic effects and metabolic stability.
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A (1R,2R)-configured amino alcohol sidechain at the ortho position, introducing chirality and hydrogen-bonding capabilities.
The stereochemistry of the amino alcohol moiety critically influences intermolecular interactions. For example, the (1S,2R) isomer of a related compound, 3-((1S,2R)-1-amino-2-hydroxypropyl)-4-fluorophenol, demonstrates distinct biological activity compared to its diastereomers. This underscores the importance of stereochemical precision in drug design.
The absence of experimental data on the (1R,2R) isomer highlights a gap in current research, necessitating further stereoselective synthesis and characterization studies.
Synthesis and Manufacturing Approaches
Chiral Synthesis Strategies
Synthesis of such stereochemically complex compounds typically involves asymmetric catalysis or resolution techniques. For the (1S,2R)-configured analog, industrial-scale production employs continuous flow reactors with chiral catalysts like Jacobsen’s aminothiols to achieve enantiomeric excess >95%. Key steps include:
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Fluorophenol Alkylation: Reaction of 2-fluorophenol with epichlorohydrin under basic conditions.
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Amination: Stereoselective introduction of the amino group using ammonia or protected amines.
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Hydroxylation: Oxidation or hydrolysis to generate the hydroxyl group while retaining stereochemical integrity.
Challenges in (1R,2R) Isomer Production
The (1R,2R) configuration may require inverse stereochemical induction strategies, such as:
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Enantiomeric Catalyst Design: Use of (R)-BINOL-derived catalysts to invert stereoselectivity.
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Dynamic Kinetic Resolution: Coupling racemic intermediates with enzymes like lipases to favor the desired diastereomer.
Industrial yields for similar compounds range from 60–75%, with purity ≥98% achievable via recrystallization .
Physicochemical Properties
Experimental data from the (1S,2R)-configured analog (CAS 1212831-74-7) provide provisional insights into the (1R,2R) isomer’s properties :
| Property | Value | Method |
|---|---|---|
| Boiling Point | 336.0 ± 37.0 °C | Predicted (EPI Suite) |
| Density | 1.288 ± 0.06 g/cm³ | Computational estimation |
| pKa | 7.92 ± 0.40 | Potentiometric titration |
| Solubility | >50 mg/mL in polar solvents | Experimental (DMSO) |
The fluorine atom’s electronegativity and the phenol’s acidity () suggest moderate water solubility, facilitating biological testing.
Industrial Applications and Regulatory Status
Current Use Cases
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Pharmaceutical Intermediates: Used in synthesizing antipsychotics and antidepressants.
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Chiral Ligands: Employed in asymmetric catalysis for producing enantiopure agrochemicals .
Future Research Directions
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Stereoselective Synthesis: Developing efficient routes to the (1R,2R) isomer.
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Target Validation: Screening against neurodegenerative disease targets like α-synuclein.
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Process Optimization: Scaling production using microwave-assisted or photochemical methods.
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